Cas no 773140-43-5 (ethyl 4-aminopyridine-2-carboxylate)

Ethyl 4-aminopyridine-2-carboxylate is a versatile heterocyclic compound featuring both an amino and an ester functional group on a pyridine scaffold. Its structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the electron-donating amino group enhances reactivity in electrophilic substitution reactions, while the ester moiety allows for further functionalization via hydrolysis or transesterification. This compound exhibits good solubility in common organic solvents, facilitating its use in multi-step synthetic routes. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in medicinal chemistry and material science applications.
ethyl 4-aminopyridine-2-carboxylate structure
773140-43-5 structure
Product name:ethyl 4-aminopyridine-2-carboxylate
CAS No:773140-43-5
MF:C8H10N2O2
Molecular Weight:166.1772
MDL:MFCD10566236
CID:552129
PubChem ID:45082573

ethyl 4-aminopyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-aminopicolinate
    • 2-Pyridinecarboxylicacid,4-amino-,ethylester
    • 4-amino-2-Pyridinecarboxylic acid ethyl ester
    • Ethyl 4-aminopyridine-2-carboxylate
    • 2-Pyridinecarboxylicacid,4-amino-,ethylester(9CI)
    • 2-Pyridinecarboxylic acid, 4-amino-, ethyl ester
    • AK133247
    • 2-Pyridinecarboxylic acid, 4-amino-,ethyl ester
    • Ethyl 4-amino-2-pyridinecarboxylate
    • FCH881067
    • PB20455
    • RP22915
    • ST2412990
    • AX8254798
    • ethyl4-aminopicolinate
    • FT-0735395
    • YFB14043
    • 2-pyridinecarboxylic acid,4-amino-,ethyl ester
    • J-510312
    • AC-22633
    • MFCD10566236
    • A9788
    • CS-W006276
    • DS-4462
    • 773140-43-5
    • SCHEMBL3062909
    • P10918
    • DTXSID20665291
    • AKOS006303123
    • EN300-6511376
    • ethyl 4-aminopyridine-2-carboxylate
    • MDL: MFCD10566236
    • インチ: 1S/C8H10N2O2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H2,9,10)
    • InChIKey: JEGLDMPBDKDOQM-UHFFFAOYSA-N
    • SMILES: O(C(C1C([H])=C(C([H])=C([H])N=1)N([H])[H])=O)C([H])([H])C([H])([H])[H]

計算された属性

  • 精确分子量: 166.0743
  • 同位素质量: 166.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 161
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2
  • XLogP3: 0.7

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: No data available
  • Boiling Point: 340.8±22.0 °C at 760 mmHg
  • フラッシュポイント: 159.9±22.3 °C
  • Refractive Index: 1.559
  • PSA: 65.21
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

ethyl 4-aminopyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM174117-5g
Ethyl 4-aminopyridine-2-carboxylate
773140-43-5 97%
5g
$192 2021-08-05
eNovation Chemicals LLC
D583697-5g
2-Pyridinecarboxylicacid,4-amino-,ethylester(9CI)
773140-43-5 95%
5g
$524 2024-05-24
eNovation Chemicals LLC
Y0985164-25g
Ethyl 4-aminopicolinate
773140-43-5 95%
25g
$560 2024-08-02
Apollo Scientific
OR931425-250mg
Ethyl 4-aminopyridine-2-carboxylate
773140-43-5 95%
250mg
£185.00 2025-02-21
TRC
E677506-250mg
Ethyl 4-Aminopicolinate
773140-43-5
250mg
$75.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
SYN0077-1G
ethyl 4-aminopyridine-2-carboxylate
773140-43-5 95%
1g
¥ 1,201.00 2023-04-13
Chemenu
CM174117-10g
Ethyl 4-aminopyridine-2-carboxylate
773140-43-5 97%
10g
$264 2021-08-05
Apollo Scientific
OR931425-1g
Ethyl 4-aminopyridine-2-carboxylate
773140-43-5 95%
1g
£420.00 2025-02-21
abcr
AB441177-1 g
Ethyl 4-aminopicolinate; .
773140-43-5
1g
€436.10 2022-06-10
Alichem
A029012893-10g
Ethyl 4-aminopicolinate
773140-43-5 95%
10g
$342.20 2023-09-01

ethyl 4-aminopyridine-2-carboxylate 関連文献

ethyl 4-aminopyridine-2-carboxylateに関する追加情報

Research Briefing on Ethyl 4-Aminopyridine-2-carboxylate (CAS: 773140-43-5) in Chemical Biology and Pharmaceutical Applications

Ethyl 4-aminopyridine-2-carboxylate (CAS: 773140-43-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its structural versatility and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and neuroactive compounds. This briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, mechanism of action, and preclinical potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized ethyl 4-aminopyridine-2-carboxylate as a core scaffold, modifying its structure to develop potent and selective BTK inhibitors with improved pharmacokinetic properties. The study reported IC50 values in the low nanomolar range for several derivatives, highlighting the compound's significance in targeted cancer therapy development.

In neuroscience applications, ethyl 4-aminopyridine-2-carboxylate derivatives have shown promise as potassium channel modulators. A recent Nature Chemical Biology publication (2024) described structural modifications that enhanced the compound's ability to selectively block Kv1 family channels, potentially offering new therapeutic avenues for multiple sclerosis and other neurological disorders. The research team employed cryo-EM and molecular dynamics simulations to elucidate the binding interactions at atomic resolution.

The compound's synthetic accessibility has also been improved through recent methodological advances. A 2023 Organic Letters report detailed a novel continuous-flow synthesis approach that increased yield (85%) and purity (>99%) while reducing reaction time from 12 hours to 30 minutes. This technological advancement addresses previous scalability challenges in producing ethyl 4-aminopyridine-2-carboxylate for industrial applications.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) have provided new insights into the compound's metabolic profile. Researchers identified the major metabolic pathways and characterized several active metabolites, information critical for future drug development efforts. The studies employed advanced LC-MS/MS techniques and in vitro hepatocyte models to map the complete metabolic fate of ethyl 4-aminopyridine-2-carboxylate derivatives.

Emerging applications in antimicrobial research have also been reported. A recent ACS Infectious Diseases study demonstrated that certain fluorinated derivatives of ethyl 4-aminopyridine-2-carboxylate exhibited potent activity against drug-resistant Gram-positive bacteria, with MIC values comparable to established antibiotics. The mechanism appears to involve disruption of bacterial membrane potential and inhibition of efflux pumps.

Looking forward, ethyl 4-aminopyridine-2-carboxylate continues to attract attention as a versatile scaffold in drug discovery. Several pharmaceutical companies have included derivatives in their preclinical pipelines, targeting indications ranging from oncology to CNS disorders. The compound's balanced physicochemical properties and demonstrated biological activity profile suggest it will remain an important tool in medicinal chemistry for the foreseeable future.

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Amadis Chemical Company Limited
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